![molecular formula C20H14ClFN4O2 B2775363 N-(2-chlorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260937-00-5](/img/structure/B2775363.png)
N-(2-chlorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams, ball-and-stick models, and space-filling models .
Synthesis Analysis
This would involve a detailed description of how the compound can be synthesized from starting materials. It would include the specific reactions used, the conditions under which they are carried out, and the yields of each step .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used to determine these properties .Chemical Reactions Analysis
This would involve a study of the reactions that the compound undergoes. It would include the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions .Physical And Chemical Properties Analysis
This would include properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions .Scientific Research Applications
- Researchers have investigated the antiviral potential of this compound. Its unique structure may interfere with viral replication or entry mechanisms, making it a promising candidate for combating viral infections .
- The presence of both pyrrole and oxadiazole moieties suggests potential anti-inflammatory effects. Scientists have explored its impact on inflammatory pathways and cytokine regulation .
- The combination of aromatic rings and heterocyclic groups makes this compound interesting for cancer studies. Investigations have focused on its cytotoxicity, apoptosis-inducing properties, and potential as a targeted therapy .
- Given its structural resemblance to known neuroactive compounds, researchers have explored its effects on neuronal function. Investigations include neuroprotection, neurotransmitter modulation, and potential therapeutic applications in neurodegenerative diseases .
- The synthesis of this compound involves interesting transformations, such as the incorporation of an oxadiazole ring. Researchers have studied its synthetic routes, reactivity, and scalability .
- Computational approaches have been employed to optimize this compound’s structure for specific biological targets. Its interactions with enzymes, receptors, or transporters have been modeled to guide drug design .
Antiviral Activity
Anti-Inflammatory Properties
Cancer Research
Neurological Disorders
Synthetic Methodology
Drug Design and Optimization
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-chlorophenyl)-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN4O2/c21-15-4-1-2-5-16(15)23-18(27)12-26-11-3-6-17(26)20-24-19(25-28-20)13-7-9-14(22)10-8-13/h1-11H,12H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAESBCDVLMUMMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide |
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